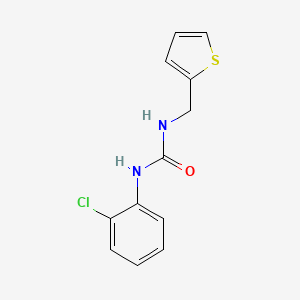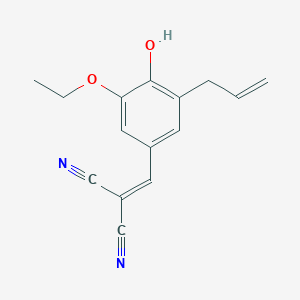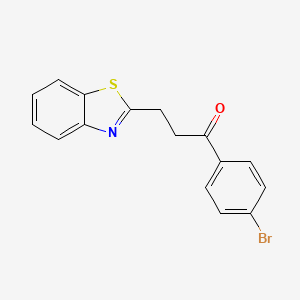
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea, also known as Terbuthylazine, is a widely used herbicide that belongs to the triazine family. It is used to control the growth of weeds and unwanted vegetation in agricultural fields and other areas. Terbuthylazine has become increasingly popular due to its effectiveness and low cost.
Mécanisme D'action
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane works by inhibiting the photosynthesis process in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during the photosynthesis process. This leads to the disruption of the electron transfer chain, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been found to have minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can cause damage to aquatic organisms and can also affect the growth of non-target plants.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that is relatively inexpensive and effective. Therefore, it is a popular choice for researchers studying the effects of herbicides on plant growth and development. However, the use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in laboratory experiments can be limited due to its potential environmental impact. Researchers must take precautions to minimize the risk of contamination and ensure the safety of the environment.
Orientations Futures
There are several future directions in the study of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. Researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane by developing more sustainable herbicides. They are also studying the effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on non-target organisms, such as insects and birds. Additionally, researchers are studying the potential health effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on humans and animals. These studies will help to inform the safe and effective use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in the future.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the photosynthesis process in plants and has minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals and can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane and develop more sustainable herbicides.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane involves the reaction of 2-chloroaniline with 2-thiophenemethyl isocyanate in the presence of a base. The product is then treated with tert-butylamine to obtain N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of various weeds and unwanted vegetation. N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has also been studied for its environmental impact. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRRVGUAKMROAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)



![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)



![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)